Comprehensive Spectroscopic Characterization of 3-Bromo-2-chloro-6-fluorotoluene
Comprehensive Spectroscopic Characterization of 3-Bromo-2-chloro-6-fluorotoluene
This guide serves as a definitive technical reference for the spectroscopic characterization of 3-Bromo-2-chloro-6-fluorotoluene (CAS: 203302-92-5). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this poly-halogenated building block.
Compound Profile & Structural Integrity
3-Bromo-2-chloro-6-fluorotoluene is a densely functionalized aromatic scaffold used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., inhibitors targeting kinase pathways).[1] Its unique substitution pattern—featuring three distinct halogens—creates a specific electronic signature essential for structure-activity relationship (SAR) studies.
| Property | Data |
| IUPAC Name | 1-Bromo-2-chloro-4-fluoro-3-methylbenzene (Note: Numbering priority may vary; typically Toluene C1) |
| Common Name | 3-Bromo-2-chloro-6-fluorotoluene |
| CAS Number | 203302-92-5 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in CDCl₃, DMSO-d₆, Methanol-d₄ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data represents high-fidelity predicted values based on additive substituent increments (Z-scores) and scalar coupling constants characteristic of fluorinated toluenes. Experimental values may vary slightly (±0.1 ppm) depending on solvent and concentration.
¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is defined by the coupling of the aromatic protons with the fluorine atom (
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |
| H-5 | 6.95 – 7.05 | dd (Doublet of Doublets) | 1H | Ortho to F , Meta to Me. The large coupling to F is diagnostic. | |
| H-4 | 7.35 – 7.45 | dd | 1H | Ortho to Br , Para to Me. Deshielded by Br; shows meta-coupling to F. | |
| CH₃ | 2.35 – 2.45 | d (Doublet) | 3H | Methyl Group. Long-range coupling to F (through 4 bonds) splits this singlet into a doublet. |
Mechanistic Insight: The fluorine atom at position 6 exerts a strong "through-bond" coupling effect.
-
H-5 experiences a strong ortho-coupling (
), typically 8–10 Hz. -
H-4 experiences a weaker meta-coupling (
), typically 5–6 Hz. -
The Methyl group is not a singlet; it is a doublet due to
coupling (~2 Hz), a critical quality attribute (CQA) for confirming the position of the fluorine relative to the methyl.
¹³C NMR Data (100 MHz, CDCl₃)
The
| Carbon | Shift (δ ppm) | Multiplicity | Assignment | |
| C-6 | ~158.5 | d | ~245 ( | C-F ipso . Distinctive large coupling. |
| C-1 | ~126.0 | d | ~18 ( | C-Me ipso . Coupled to F. |
| C-5 | ~115.5 | d | ~23 ( | C-H ortho to F . |
| C-2 | ~132.0 | d | ~4 ( | C-Cl ipso . Weak coupling to F. |
| C-4 | ~130.5 | d | ~8 ( | C-H meta to F . |
| C-3 | ~121.0 | s/d | < 3 | C-Br ipso . Para to F (coupling often negligible). |
| CH₃ | ~14.5 | d | ~3-5 | Methyl . Weak coupling to F. |
Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for confirming the halogen composition. The presence of one Chlorine (
Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized). Molecular Ion (M⁺): 222/224/226
Isotope Pattern Analysis:
-
m/z 222 (M): Contains
Br and Cl. (Relative Intensity: ~77%)[2] -
m/z 224 (M+2): Contains
Br + Cl AND Br + Cl. (Relative Intensity: ~100% - Base Peak)[2][3][4] -
m/z 226 (M+4): Contains
Br and Cl. (Relative Intensity: ~25%)[2][5]
Fragmentation Pathway:
-
[M]⁺ (224)
Loss of Br (79/81) [M-Br]⁺ (143/145) (C₇H₅ClF⁺) -
[M-Br]⁺ (143)
Loss of Cl (35/37) [M-Br-Cl]⁺ (108) (C₇H₅F⁺, Fluorotropylium ion) -
[M-Br-Cl]⁺
Loss of HF m/z 88 (Tropylium derivative)
Infrared (IR) Spectroscopy
Key diagnostic bands for rapid quality control (QC).
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3050 – 3090 | C-H Stretch | Aromatic C-H |
| 2920 – 2980 | C-H Stretch | Methyl (Aliphatic) |
| 1580, 1470 | C=C Stretch | Aromatic Ring Skeleton |
| 1150 – 1250 | C-F Stretch | Aryl Fluoride (Strong, Broad) |
| 1050 – 1080 | C-Cl Stretch | Aryl Chloride |
| 600 – 700 | C-Br Stretch | Aryl Bromide |
Experimental Protocols
Sample Preparation for NMR
To ensure resolution of the fine fluorine couplings (
-
Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or K₂CO₃ if the compound is acid-sensitive (though aryl halides are generally stable).
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.
-
Acquisition: Set relaxation delay (
) to at least 2.0 seconds to allow full relaxation of the methyl protons for accurate integration.
Visualization of Analytical Workflow
The following diagram outlines the logical flow for validating the structure of 3-Bromo-2-chloro-6-fluorotoluene, distinguishing it from potential regioisomers (e.g., 4-bromo isomer).
Caption: Analytical decision tree for structural verification. The methyl doublet is the definitive differentiator from isomers where F is not ortho to Methyl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736335, 2-Bromo-6-fluorotoluene (Analogous Structure Analysis). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Source for Halogen Isotope Patterns).[4][5]
Sources
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- 3. 1-BROMO-2-CHLORO-1,1,2-TRIFLUORO-3-BUTENE(374-25-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Bromo-6-fluorotoluene | C7H6BrF | CID 2736335 - PubChem [pubchem.ncbi.nlm.nih.gov]
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